molecular formula C21H11N3 B14215436 2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-40-3

2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile

Cat. No.: B14215436
CAS No.: 823227-40-3
M. Wt: 305.3 g/mol
InChI Key: RQCNWOKFTVJQBR-UHFFFAOYSA-N
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Description

2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile is a complex organic compound known for its unique structure and properties. This compound features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms, connected to a phenyl ring through an ethynyl linkage. The phenyl ring is further connected to a benzonitrile group via another ethynyl linkage. This intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne. The reaction conditions often include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced derivatives. Substitution reactions can lead to the formation of halogenated or nucleophile-substituted products.

Scientific Research Applications

2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with specific molecular targets and pathways. The pyrazine ring in the compound can interact with various enzymes and receptors, modulating their activity. The ethynyl linkages provide rigidity to the molecule, allowing it to fit into specific binding sites with high affinity. This interaction can lead to changes in cellular processes and signaling pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile: This compound has a similar structure but with a formyl group instead of a pyrazine ring.

    2-({2-[(Phenyl)ethynyl]phenyl}ethynyl)benzonitrile: This compound lacks the pyrazine ring, making it less complex.

Uniqueness

2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile stands out due to the presence of the pyrazine ring, which imparts unique electronic and steric properties. This makes it more versatile in various applications, particularly in fields requiring specific molecular interactions and stability .

Properties

CAS No.

823227-40-3

Molecular Formula

C21H11N3

Molecular Weight

305.3 g/mol

IUPAC Name

2-[2-[2-(2-pyrazin-2-ylethynyl)phenyl]ethynyl]benzonitrile

InChI

InChI=1S/C21H11N3/c22-15-20-8-4-3-7-19(20)10-9-17-5-1-2-6-18(17)11-12-21-16-23-13-14-24-21/h1-8,13-14,16H

InChI Key

RQCNWOKFTVJQBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=CC=C2C#N)C#CC3=NC=CN=C3

Origin of Product

United States

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